Benzo(b)pyrene-1,6-diol

Description

Benzo(a)pyrene-1,6-dione (BP-1,6-dione) is a quinone metabolite derived from the oxidation of benzo(a)pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) classified as a Group 1 carcinogen by the IARC . BaP undergoes metabolic activation via cytochrome P450 enzymes to form reactive intermediates, including dihydrodiols, diol epoxides, and quinones. BP-1,6-dione is identified as a noncompetitive inhibitor of BaP metabolism and is implicated in modulating oxidative stress and DNA damage pathways . Its structural analogs, such as BP-3,6-dione and BP-6,12-dione, exhibit distinct biochemical properties, making comparative analysis critical for understanding their roles in toxicity and carcinogenicity.

Properties

CAS No. |

63148-09-4 |

|---|---|

Molecular Formula |

C20H12O2 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

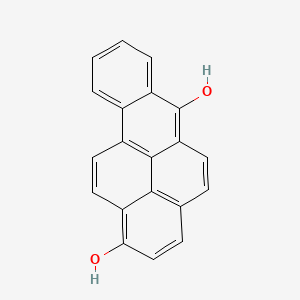

benzo[b]pyrene-1,6-diol |

InChI |

InChI=1S/C20H12O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22/h1-10,21-22H |

InChI Key |

QYIVDRMOGWPFJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C4C(=C(C=C5)O)C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(b)pyrene-1,6-diol typically involves the hydroxylation of benzo(b)pyrene. This can be achieved through various methods, including:

Chemical Hydroxylation: Using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions to introduce hydroxyl groups at specific positions on the benzo(b)pyrene molecule.

Biocatalytic Hydroxylation: Utilizing enzymes such as cytochrome P450 monooxygenases to selectively hydroxylate benzo(b)pyrene at the 1 and 6 positions.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using optimized chemical hydroxylation processes, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo(b)pyrene-1,6-diol undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the diol to its corresponding hydroxy derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO₃) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Formation of benzo(b)pyrene-1,6-quinone.

Reduction: Formation of benzo(b)pyrene-1,6-dihydroxy derivatives.

Substitution: Formation of halogenated or nitrated this compound derivatives.

Scientific Research Applications

Benzo(b)pyrene-1,6-diol has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.

Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.

Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.

Industry: Used in the development of sensors and analytical methods for detecting PAHs in environmental samples.

Mechanism of Action

The mechanism of action of benzo(b)pyrene-1,6-diol involves its metabolic activation to reactive intermediates, which can form adducts with DNA and proteins. These adducts can lead to mutations and disruptions in cellular processes. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, to form diol epoxides that are highly reactive and capable of binding to DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinone Metabolites

BP-1,6-dione belongs to a class of BaP-derived quinones, which differ in the position of their ketone groups. Key analogs include:

- Inhibitory Effects : BP-6,12-dione is the most potent inhibitor of both BaP and its 7,8-dihydrodiol metabolite oxidation, followed by BP-1,6-dione and BP-3,6-dione .

- Tissue-Specific Metabolism: Quinones constitute >40% of total BaP metabolites in lung tissue, suggesting heightened pulmonary toxicity compared to liver .

- Redox Behavior : BP-1,6-dione and BP-3,6-dione are partially reduced under aerobic conditions, whereas BP-6,12-dione remains predominantly oxidized, contributing to sustained oxidative stress .

Dihydrodiols and Diol Epoxides

Dihydrodiols (e.g., BaP-7,8-dihydrodiol) are precursors to highly carcinogenic diol epoxides (e.g., BPDE). Key comparisons include:

- Mechanistic Differences : Unlike BPDE, which directly binds DNA, BP-1,6-dione exerts toxicity by inhibiting metabolic detoxification and enhancing oxidative stress .

- Biological Impact: BPDE induces chromatid breaks correlated with lung cancer risk, whereas BP-1,6-dione’s inhibitory effects may exacerbate carcinogen persistence .

Research Findings and Implications

Oxidative Stress: Quinones like BP-1,6-dione undergo redox cycling, generating reactive oxygen species (ROS) that damage lipids (e.g., elevated MDA in mollusks ) and proteins.

Species-Specific Responses: In reconstructed human epidermal models, BaP induces CYP1 enzymes, but quinone detoxification via GSTs and UGTs may mitigate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.